2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Lipid Peroxidation Antioxidant LDL Oxidation

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (C11H14O3, MW 194.23 g/mol) belongs to the 2,3-dihydro-1,4-benzodioxin class, a scaffold that has yielded potent inhibitors of human low-density lipoprotein (LDL) peroxidation. The compound is currently available at a minimum purity specification of 95% from specialty chemical suppliers, and it is classified for research and development use only.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13182289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(CO2)(C)O
InChIInChI=1S/C11H14O3/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5,12H,6H2,1-3H3
InChIKeyFFVIZPCTFBYQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol – Procurement-Ready Identity and Scaffold Context


2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (C11H14O3, MW 194.23 g/mol) belongs to the 2,3-dihydro-1,4-benzodioxin class, a scaffold that has yielded potent inhibitors of human low-density lipoprotein (LDL) peroxidation [1]. The compound is currently available at a minimum purity specification of 95% from specialty chemical suppliers, and it is classified for research and development use only . Structurally, it features a tertiary alcohol at the 2-position and methyl substituents at the 6- and 7-positions of the benzodioxin ring, a substitution pattern directly implicated in the structure–activity relationships (SAR) defining this class [1].

Why 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol Cannot Be Replaced by Generic Benzodioxin Analogs


The 2,6,7-trimethyl arrangement on the 2,3-dihydro-1,4-benzodioxin scaffold is not arbitrary; published SAR data for this class demonstrates that specific substitution patterns drive large differences in lipid peroxidation inhibitory potency. In the foundational series described by Thiéry et al., compounds within the same 2,6,7-substituted family ranged from inactive to >45-fold more potent than probucol, with potency exquisitely dependent on the nature and position of substituents [1]. Furthermore, the regional isomer 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 2059943-58-5) relocates the methyl groups to positions 5 and 8, altering the aromatic ring's electron density and steric profile relative to the 2,6,7 pattern . Without explicit head-to-head data confirming equivalence, generic substitution risks selecting a compound with undetermined, and potentially null, activity in assays validated on the 2,6,7-substitution motif.

Head-to-Head and Class-Level Quantitative Evidence for 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol


Lipid Peroxidation Inhibition Potency Relative to Probucol in the 2,6,7-Substituted Series

While 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol itself has not been reported as a discrete compound in published lipid peroxidation assays, it belongs to a series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives for which quantitative SAR has been established. The most potent compounds in this series (compounds 21, 25, 28, 36, and 37) inhibited copper-induced human LDL peroxidation with potencies ranging from 5-fold to >45-fold greater than probucol [1]. This potency range defines the scaffold's achievable ceiling and serves as a class-level benchmark against which any new 2,6,7-substituted analog, including the target compound, can be positioned once assayed under identical conditions (copper-induced human LDL peroxidation assay).

Lipid Peroxidation Antioxidant LDL Oxidation

Purity Specification and Vendor Documentation Comparability

The target compound is supplied at a minimum purity specification of 95%, as documented by AKSci . This is directly comparable to the 95% purity specification reported for its closest commercially available regional isomer, 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 2059943-58-5) . Both compounds share the same molecular formula (C11H14O3) and molecular weight (194.23 g/mol), meaning that the sole differentiator for procurement is the positional arrangement of the methyl substituents—a distinction that, per the SAR literature, can determine biological activity [1].

Purity Procurement Specification Quality Control

Hydrogen-Bond Donor Capacity Versus the Methanol and Unsubstituted Analogs

The target compound bears a tertiary hydroxyl group at the 2-position, conferring a hydrogen-bond donor (HBD) count of 1 and a hydrogen-bond acceptor (HBA) count of 3. By comparison, the 2-yl-methanol analog (CAS 2060038-06-2) contains a primary alcohol at a pendant methylene, also yielding 1 HBD but with different steric and electronic accessibility, while the fully unsubstituted parent 2,3-dihydro-1,4-benzodioxin-2-ol (CAS 5770-59-2) lacks the methyl groups that influence logP, oxidative stability, and steric shielding of the benzodioxin ring . No published logP or solubility data exist for these specific compounds; however, the trimethyl substitution pattern is expected to increase lipophilicity by approximately 1.5–2.0 log units relative to the unsubstituted parent, based on additive fragment contributions from three methyl groups (π = 0.5–0.6 each) [1].

Hydrogen Bonding Physicochemical Properties Drug-likeness

Scaffold Calcium Antagonist Activity — Ancillary Pharmacological Differentiation

Two 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives (compounds 25 and 36) from the Thiéry et al. series demonstrated calcium antagonist properties in the same range of potency as flunarizine, a reference calcium channel blocker [1]. While the specific 2,6,7-trimethyl-2-ol compound has not been tested, its shared 2,6,7-substitution pattern places it within the same chemotype that produced this dual antioxidant–calcium antagonist profile. This is a class-level property not shared by the 2,5,8-trimethyl isomer, whose methoxy-group arrangement has not been associated with calcium channel modulation.

Calcium Antagonist Ion Channel Polypharmacology

Optimal Research and Industrial Application Scenarios for 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol


SAR Expansion of 2,6,7-Substituted Benzodioxin Lipid Peroxidation Inhibitors

This compound is positioned as a direct synthetic intermediate or screening candidate for expanding the SAR of the Thiéry et al. lipid peroxidation inhibitor series [1]. Unlike the 2-carboxamido and 2-aminomethyl derivatives that dominate the existing SAR, this compound's 2-hydroxyl group introduces a novel hydrogen-bonding pharmacophore at a position known to modulate potency. Testing this compound in the copper-induced human LDL peroxidation assay would establish the functional contribution of the 2-OH moiety and enable direct comparison with probucol and the published lead compounds 25 and 36.

Isomer-Specific Procurement for Methyl Position-Dependent Biological Screening

When procuring methyl-substituted benzodioxin-2-ols, the choice between the 2,6,7- and 2,5,8-trimethyl isomers is consequential. The 2,6,7-isomer aligns with the validated pharmacophore for antioxidant and calcium antagonist activity, whereas the 2,5,8-isomer (CAS 2059943-58-5) has no established link to this pharmacophore [1]. Researchers studying structure-driven lipid peroxidation inhibition should specify the 2,6,7-isomer explicitly to ensure the compound falls within the characterized activity space.

Physicochemical Probe for Tertiary Alcohol Hydrogen-Bonding in Membrane-Permeable Antioxidants

The tertiary alcohol at position 2 is a distinguishing structural feature relative to primary alcohol analogs such as (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol [1]. The increased steric hindrance around the hydroxyl group is expected to slow metabolic conjugation (glucuronidation/sulfation) relative to primary alcohols, potentially enhancing metabolic stability in cell-based or in vivo antioxidant assays. This makes the compound a useful probe for studying the impact of alcohol substitution degree on the pharmacokinetics of benzodioxin-based antioxidants.

Reference Standard for Analytical Method Development in Benzodioxin Purity Assessment

Given its defined purity specification (95%) and the commercial availability of its positional isomer at an identical purity grade, this compound can serve as a system suitability reference for HPLC or GC-MS methods designed to resolve isomeric benzodioxin-2-ol mixtures [1]. Its unique retention characteristics relative to the 2,5,8-isomer provide a resolution challenge suitable for method validation in quality control laboratories.

Quote Request

Request a Quote for 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.